molecular formula C15H17N7OS3 B2995307 2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 878701-06-5

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2995307
CAS No.: 878701-06-5
M. Wt: 407.53
InChI Key: NWKGUBSEIPUTKO-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a tetrazole and a 1,3,4-thiadiazole moiety linked via an acetamide bridge. The tetrazole ring is substituted with a 2,4-dimethylphenyl group, while the thiadiazole is modified with an ethylsulfanyl group. Such dual-heterocyclic architectures are often associated with enhanced biological activity due to increased electronic diversity and binding interactions .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS3/c1-4-24-15-19-17-13(26-15)16-12(23)8-25-14-18-20-21-22(14)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKGUBSEIPUTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazole and thiadiazole rings, followed by their functionalization and coupling.

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Formation of Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

    Coupling and Functionalization: The final step involves coupling the tetrazole and thiadiazole intermediates through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 2,4-dimethylphenyl group (electron-donating) contrasts with the chloro-CF₃ substituent in , which is electron-withdrawing. This difference may influence receptor-binding kinetics and metabolic stability.
  • Molecular Weight and Solubility : Higher molecular weight (423.54 g/mol) and sulfur content may reduce aqueous solubility relative to simpler analogs (e.g., , 326.40 g/mol).

Biological Activity

The compound 2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that incorporates both tetrazole and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N5OSC_{14}H_{17}N_{5}OS, with a molecular weight of approximately 303.38 g/mol. The presence of the tetrazole ring contributes to its reactivity and biological profile, while the thiadiazole component enhances its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a related compound featuring a similar structure demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were notably low, indicating potent activity:

CompoundCell LineIC50 (mmol/L)
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

These findings suggest that compounds with a thiadiazole backbone may inhibit cancer cell proliferation effectively .

The anticancer mechanisms attributed to thiadiazole derivatives include:

  • Inhibition of Aromatase : Compounds have shown promising aromatase inhibitory activity, which is crucial in estrogen-dependent cancers.
  • Targeting Kinases : Some derivatives inhibit kinases such as epidermal growth factor receptor (EGFR) and phosphodiesterase-7 (PDE7), which are vital in cancer cell signaling pathways .

Case Studies

  • Study on Thiadiazole Derivatives : A study synthesized several thiadiazole derivatives and evaluated their anticancer properties. Among these, one compound exhibited significant selectivity towards cancer cells over non-cancerous NIH3T3 cells, showcasing its therapeutic potential .
  • Cytotoxicity Evaluation : A series of experiments using the MTT assay confirmed that the synthesized compounds had lower IC50 values compared to standard chemotherapeutics like cisplatin, indicating a potentially favorable therapeutic index .

Pharmacological Applications

Beyond anticancer activity, compounds with tetrazole and thiadiazole functionalities have been investigated for:

  • Antimicrobial Properties : Several studies reported their effectiveness against various bacterial strains.
  • Antiviral Activities : Some derivatives have shown promise in inhibiting viral replication mechanisms .

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